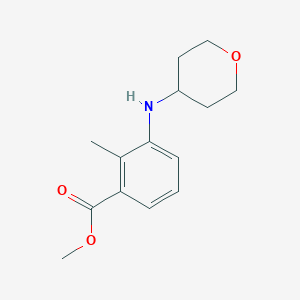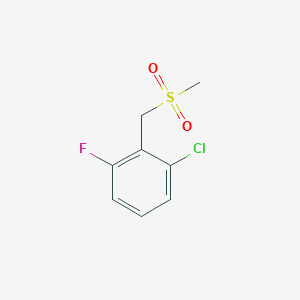
4,4-Difluorobutane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorobutane-1,1-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorobutane-1,1-diol typically involves the introduction of fluorine atoms into a butane-1,1-diol precursor. One common method is the deoxyfluorination of butane-1,1-diol using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale deoxyfluorination reactions. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorobutane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form butane derivatives with different functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of difluorobutanone derivatives.
Reduction: Formation of butane derivatives with hydroxyl or alkyl groups.
Substitution: Formation of azido or thiol-substituted butane derivatives.
Scientific Research Applications
4,4-Difluorobutane-1,1-diol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the fluorine atoms.
Mechanism of Action
The mechanism of action of 4,4-Difluorobutane-1,1-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological and chemical systems .
Comparison with Similar Compounds
1,4-Butanediol: A related compound with hydroxyl groups but without fluorine atoms.
2,3-Difluorobutane-1,4-diol: Another fluorinated diol with fluorine atoms at different positions.
Uniqueness: 4,4-Difluorobutane-1,1-diol is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical and physical properties compared to other butane diols
Properties
Molecular Formula |
C4H8F2O2 |
|---|---|
Molecular Weight |
126.10 g/mol |
IUPAC Name |
4,4-difluorobutane-1,1-diol |
InChI |
InChI=1S/C4H8F2O2/c5-3(6)1-2-4(7)8/h3-4,7-8H,1-2H2 |
InChI Key |
ZWVJSYQSXWVIOE-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)F)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


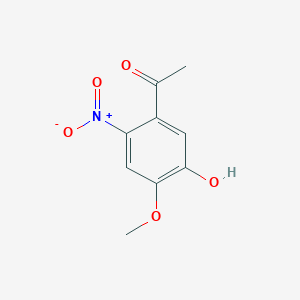
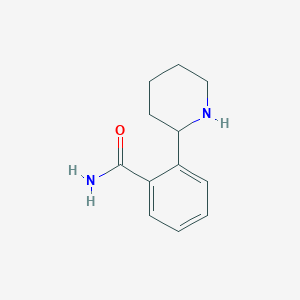
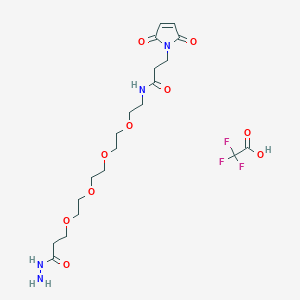
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)

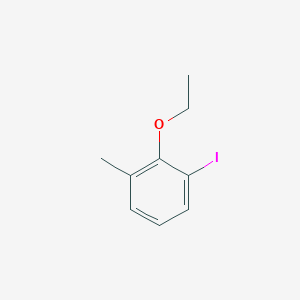

![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)

![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)
